molecular formula C9H16Cl2N2 B6184626 1-[3-(propan-2-yl)pyridin-2-yl]methanamine dihydrochloride CAS No. 2624135-82-4

1-[3-(propan-2-yl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B6184626
CAS No.: 2624135-82-4
M. Wt: 223.14 g/mol
InChI Key: QJRLKUYFHYFVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a propan-2-yl group and a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(propan-2-yl)pyridin-2-yl]methanamine dihydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and isopropylamine.

    Alkylation: The 2-chloropyridine undergoes alkylation with isopropylamine to form 2-(propan-2-yl)pyridine.

    Formylation: The 2-(propan-2-yl)pyridine is then subjected to formylation using formaldehyde to introduce the methanamine group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the alkylation and formylation reactions.

    Purification: Employing techniques such as crystallization and distillation to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

1-[3-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(propan-2-yl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)pyridine: Lacks the methanamine group but shares the pyridine and propan-2-yl structure.

    3-(Propan-2-yl)pyridine: Similar structure but different substitution pattern on the pyridine ring.

    N-Methyl-2-(propan-2-yl)pyridin-3-amine: Contains a methyl group instead of a methanamine group.

Uniqueness

1-[3-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2624135-82-4

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

(3-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7(2)8-4-3-5-11-9(8)6-10;;/h3-5,7H,6,10H2,1-2H3;2*1H

InChI Key

QJRLKUYFHYFVIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)CN.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.